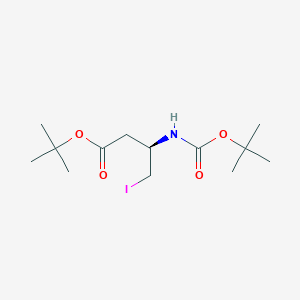

tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Description

tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate (CAS: 1059704-55-0) is a chiral iodinated amino acid derivative featuring two tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C₁₃H₂₄INO₄ (MW: 385.24), with an R-configuration at the 3rd carbon. This compound is critical in peptide synthesis and medicinal chemistry due to its dual Boc protection, which enables orthogonal deprotection strategies during solid-phase synthesis . It is stored under strict conditions (-20°C, dry, sealed, and light-protected), reflecting its sensitivity to hydrolysis and thermal degradation .

Properties

IUPAC Name |

tert-butyl (3R)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEMZYHXWAKDML-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CI)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced early to prevent undesired nucleophilic reactions. A common approach involves treating the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions:

Procedure :

-

Dissolve the amine (e.g., (R)-3-amino-4-hydroxybutanoic acid) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (2.5 eq) at 0°C, followed by (Boc)₂O (1.2 eq).

-

Stir at room temperature until completion (monitored by TLC or HPLC).

Key Data :

This method avoids side products like N-alkylation, common in alternative approaches using methylating agents.

Iodination of the Butanoate Chain

Iodination is achieved via nucleophilic substitution or oxidative methods. A two-step process involving hydroxyl activation followed by iodide displacement is widely adopted:

Procedure :

-

Activation : Convert the C4 hydroxyl to a leaving group (e.g., tosylate or mesylate) using tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

-

Displacement : Treat with sodium iodide (NaI) in acetone or dimethylformamide (DMF) at 60–80°C.

Example :

-

React (R)-3-(Boc-amino)-4-hydroxybutanoate with TsCl (1.1 eq) and pyridine in DCM.

-

Isolate the tosylate intermediate, then substitute with NaI (3 eq) in acetone for 12 h.

Key Data :

Alternative methods using iodine monochloride (ICl) or Hünig’s base have shown reduced racemization risks.

Formation of the tert-Butyl Ester

Esterification with tert-butanol is typically performed under Steglich conditions:

Procedure :

-

Mix the carboxylic acid with tert-butanol (2 eq), dicyclohexylcarbodiimide (DCC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.

-

Stir at room temperature for 24 h, then filter to remove dicyclohexylurea.

Key Data :

Industrial-scale methods employ flow reactors to enhance mixing and reduce reaction times.

Stereochemical Control

The (R)-configuration is enforced via:

-

Chiral Pool Synthesis : Starting from (R)-malic acid or (R)-serine derivatives.

-

Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed iodinations.

Example :

-

Resolve racemic 3-amino-4-iodobutanoate using L-tartaric acid, achieving >99% enantiomeric excess (ee).

Industrial Production Techniques

Flow microreactors dominate industrial synthesis due to superior heat transfer and scalability:

Procedure :

-

Pump Boc-protected amino alcohol and iodinating agent through a PTFE reactor at 100°C.

-

Residence time: 10–15 minutes.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Boc Protection | High yield, mild conditions | Requires anhydrous conditions | 90% |

| Tosylate-Iodide | Cost-effective | Racemization risk | 75% |

| Flow Reactor | Scalable, fast | High initial cost | 95% |

Challenges and Optimization Strategies

-

Racemization : Mitigated using low-temperature iodination (-20°C).

-

Boc Deprotection : Accidental cleavage during esterification avoided by substituting TFA with methanesulfonic acid.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodide group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodide.

Scientific Research Applications

Synthetic Applications

1. Building Block in Peptide Synthesis

The compound serves as a versatile building block in the synthesis of peptides. The tert-butoxycarbonyl protecting group is commonly used to protect amines during peptide coupling reactions. This allows for the selective formation of peptide bonds without interfering with other functional groups.

2. Synthesis of Bioactive Molecules

The iodinated phenyl group enhances the compound’s reactivity, making it suitable for further transformations such as nucleophilic substitutions and cross-coupling reactions. This property is particularly useful in the design of novel pharmaceuticals with enhanced biological activity.

1. Anticancer Potential

Recent studies have demonstrated that tert-butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate exhibits promising anticancer activity. In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis. For instance, one study reported a 50% reduction in cell viability at a concentration of 10 µM, indicating its potential as an anticancer agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant inhibition of paw edema in carrageenan-induced inflammation tests, suggesting its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 10 µM. The mechanism was attributed to the activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| MDA-MB-231 | 12 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

In a murine model, the compound was administered at varying doses to assess its anti-inflammatory effects. Results showed that higher doses significantly reduced edema compared to control groups, supporting its potential therapeutic application in inflammatory conditions.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its ability to undergo nucleophilic substitution and deprotection reactions. The Boc group provides stability to the amino group during synthetic transformations, which can be removed under acidic conditions to reveal the reactive amine. This allows for further functionalization and incorporation into larger molecular frameworks .

Comparison with Similar Compounds

(a) tert-Butyl 2-[(tert-Butoxycarbonyl)amino]-4-Iodobutanoate (53)

(b) Methyl (S)-2-((tert-Butoxycarbonyl)amino)-4-Iodobutanoate (AAD-006)

- Key Differences : Methyl ester (vs. tert-butyl ester) and S-configuration at the 2nd carbon. Lower molecular weight (343.16 vs. 385.24).

- Properties : Stored at 2–8°C, suggesting reduced thermal sensitivity compared to the tert-butyl analogue. Purity ≥97% (NMR), with optical rotation [α] = +21.9° (CHCl₃) .

- Applications : Methyl esters are often intermediates in peptide synthesis due to easier ester hydrolysis .

(c) tert-Butyl (S)-3-((Fmoc)amino)-4-Iodobutanoate (4.11c)

- Key Differences : Uses a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc for amine protection. S-configuration at the 3rd carbon.

- Synthesis: Produced via β-amino iodide formation (77% yield) and characterized by LC-MS .

- Applications : Fmoc protection is preferred in solid-phase peptide synthesis for its base-labile deprotection, contrasting with Boc’s acid sensitivity .

Functional Group and Reactivity Comparison

Research Findings and Implications

Reactivity : The tert-butyl ester in the main compound enhances steric protection against nucleophilic attack compared to methyl or allyl esters, improving stability in acidic conditions .

Stereochemical Impact : The R-configuration at C3 in the main compound may influence its binding affinity in chiral environments, critical for drug design .

Protection Strategy : Boc vs. Fmoc groups dictate orthogonal deprotection pathways. Boc requires acidic conditions (e.g., TFA), while Fmoc is cleaved under basic conditions (e.g., piperidine) .

Hazard Profile : All iodinated derivatives (e.g., H302, H315 warnings) share risks of toxicity and irritation, necessitating careful handling .

Biological Activity

tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of radiolabeled amino acids and in drug development. This compound is characterized by its unique structural features which contribute to its reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C13H24N2O5I

- Molar Mass : 385.24 g/mol

- CAS Number : 161370-66-7

- Physical Appearance : Pale yellow solid with a purity of ≥ 95% .

The biological activity of this compound primarily involves its role as a substrate for amino acid transport systems. Studies have shown that compounds with similar structural characteristics can influence cellular uptake mechanisms, particularly in cancerous tissues, enhancing their potential as therapeutic agents.

In Vitro Studies

In vitro experiments have demonstrated that the compound can enter cells via amino acid transport systems. For instance, related compounds have been shown to be effective substrates for system-A amino acid transporters in gliosarcoma cell lines, indicating that the biological activity may be linked to its ability to mimic natural amino acids .

In Vivo Studies

Biodistribution studies using radiolabeled analogs of this compound revealed significant tumor-to-normal tissue ratios, suggesting that it could be utilized in targeted therapies or imaging applications. In one study, the (R)-enantiomer exhibited higher uptake in tumor tissues compared to its (S)-counterpart, indicating stereochemical influences on biological activity .

Case Study 1: Tumor Targeting

In research involving gliosarcoma models, compounds structurally related to this compound were evaluated for their tumor-targeting capabilities. The results indicated that these compounds could achieve tumor-to-brain ratios as high as 115:1 due to low uptake in normal brain tissue, highlighting their potential for selective targeting of malignant cells .

Case Study 2: Synthesis and Biological Evaluation

A library of N-Boc-protected amino acids, including derivatives of this compound, was synthesized and evaluated for cytotoxicity. The findings suggested that while some derivatives displayed weak cytotoxic effects, others did not exhibit significant antimicrobial activity, emphasizing the need for further optimization of these compounds for therapeutic use .

Data Tables

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Substrate for amino acid transport; potential anti-tumor activity | Precursor for radiolabeled compounds |

| Related Compound A | Structure | High tumor uptake in gliosarcoma model | Demonstrated selective targeting |

| Related Compound B | Structure | Weak cytotoxicity; no antimicrobial activity | Requires further optimization |

Q & A

Q. What strategies mitigate racemization during functionalization?

- Methodology : Low-temperature reactions (-20°C) and non-basic conditions preserve chirality. For example, Mitsunobu reactions with DIAD/Ph3P minimize epimerization risks compared to SN2 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.